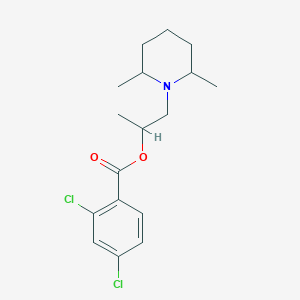
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain and discomfort.
作用机制
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This prevents the generation and propagation of action potentials, effectively blocking nerve signals and providing temporary relief from pain and discomfort.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative phosphorylation and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Benzocaine has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water and alcohol. However, it is important to note that N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide may interfere with certain assays and experiments, and care should be taken to ensure that it does not affect the results of the study.
未来方向
There are a number of potential future directions for research on N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, including the development of new local anesthetics based on its structure, the investigation of its effects on cancer cells, and the exploration of its potential as an antioxidant and neuroprotective agent. Additionally, further research is needed to better understand the mechanisms of action of this compound and to optimize its use in medical and dental procedures.
合成方法
Benzocaine can be synthesized from p-aminobenzoic acid and ethanolamine through a series of chemical reactions. The first step involves the conversion of p-aminobenzoic acid to p-nitrobenzoic acid through nitration. The p-nitrobenzoic acid is then reduced to p-aminobenzoic acid, which is esterified with ethanolamine to form N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide.
科学研究应用
Benzocaine is widely used in scientific research as a tool for studying the mechanisms of pain and anesthesia. It is also used as a model compound for testing the efficacy of new local anesthetics. Benzocaine has been shown to be effective in blocking pain signals in both peripheral and central nervous systems.
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23NO2/c1-15(2)20(13-17-10-5-4-6-11-17)19(21)14-22-18-12-8-7-9-16(18)3/h4-12,15H,13-14H2,1-3H3 |
InChI 键 |
CNLNGSIEOVVQKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


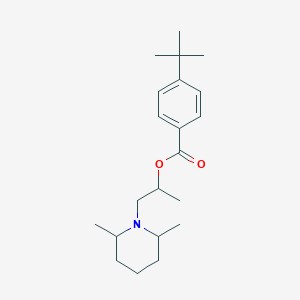
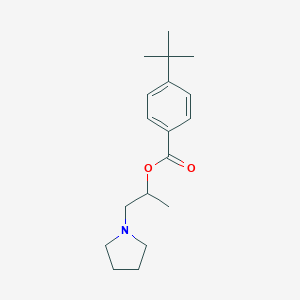
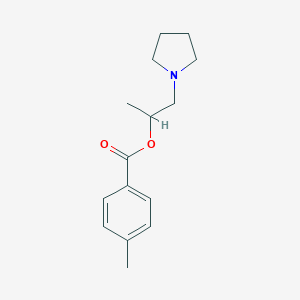
![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)
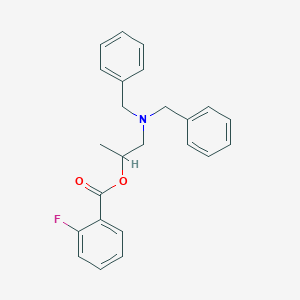

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)

